N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C24H18BrClN4O3 and a molecular weight of 525.793 . This compound is part of a class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the core pyrazole structure. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromo and hydroxy groups: This step involves the bromination and hydroxylation of the phenyl ring.
Formation of the carbohydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate.
Final condensation: The final step is the condensation of the carbohydrazide with the aldehyde to form the target compound.
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and chloro positions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Chemical Research: It serves as a precursor for the synthesis of other complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can be compared to other pyrazole derivatives, such as:
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- 3-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C24H18BrClN4O3 |
---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[3-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18BrClN4O3/c25-18-8-9-23(31)17(10-18)13-27-30-24(32)22-12-21(28-29-22)15-5-3-6-19(11-15)33-14-16-4-1-2-7-20(16)26/h1-13,31H,14H2,(H,28,29)(H,30,32)/b27-13+ |
InChI Key |
KEDWREXSSCZHHY-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O)Cl |
Origin of Product |
United States |
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